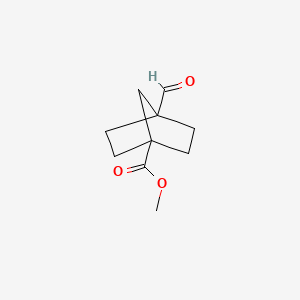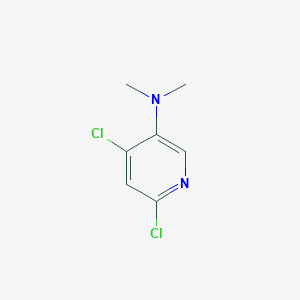
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene is an organic compound with the molecular formula C9H6ClF3. It is characterized by a benzene ring substituted with a chlorine atom and a trifluoropropenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene can be synthesized through several methods, including:
Halogenation: Chlorination of 4-(3,3,3-trifluoroprop-1-en-2-yl)benzene using chlorine gas in the presence of a suitable catalyst.
Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions between 4-bromobenzene and trifluoropropene derivatives.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process involves the use of specialized reactors and continuous monitoring to maintain optimal reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of 1-chloro-4-(3,3,3-trifluoropropyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation: Trifluorobenzoic acid, trifluoromethylbenzene derivatives.
Reduction: 1-chloro-4-(3,3,3-trifluoropropyl)benzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of advanced materials, such as fluoropolymers and specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoropropenyl group enhances the compound's binding affinity and stability, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene is similar to other fluorinated aromatic compounds, such as:
1-Chloro-3,3,3-trifluoropropene: A related compound with different substitution patterns.
Trifluoromethylbenzene: Another fluorinated benzene derivative with distinct chemical properties.
Propiedades
IUPAC Name |
1-chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIIKBNWQPDEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl Exo-3-Boc-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B8116436.png)
![2-{[4-(CHLOROMETHYL)PHENYL]METHYL}ISOINDOLE-1,3-DIONE](/img/structure/B8116441.png)

![[4-(Trifluoromethyl)pyridazin-3-yl]methanamine](/img/structure/B8116457.png)
![Ethanamine, 2-[(6-bromo-2-pyrazinyl)oxy]-N,N-dimethyl-](/img/structure/B8116468.png)








